N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a structurally complex molecule featuring a quinazolinone core substituted with a 4-nitrobenzyl group and an amide-linked 1,3-benzodioxol-5-ylmethyl moiety.
Properties
Molecular Formula |
C26H22N4O7 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22N4O7/c31-24(27-14-18-7-10-22-23(13-18)37-16-36-22)11-12-28-25(32)20-3-1-2-4-21(20)29(26(28)33)15-17-5-8-19(9-6-17)30(34)35/h1-10,13H,11-12,14-16H2,(H,27,31) |
InChI Key |
MPONDXNWEGHTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multi-step organic reactionsReaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole and nitrophenyl moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodioxole and nitrophenyl groups are key to its binding affinity and specificity. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazolinone-Based Analogues
Compound from : N-(1-Benzyl-4-piperidinyl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide
- Structural Differences: Replaces the 4-nitrobenzyl group with a pyrazolyl-aminoethyl chain and introduces a benzyl-piperidinyl substituent.
- Functional Implications : The pyrazolyl group may facilitate metal coordination or hydrogen bonding, while the piperidinyl moiety could enhance blood-brain barrier permeability. In contrast, the nitro group in the target compound may increase electrophilicity, affecting covalent interactions with biological targets .
Compound 74 from : Features a benzodioxol-cyclopropane carboxamide linked to a thiazole ring.
- Structural Differences: Lacks the quinazolinone core but retains the benzodioxole motif. The thiazole and methoxyphenyl groups may confer distinct solubility and binding profiles compared to the nitrobenzyl-quinazolinone framework .
Amide-Linked Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () :
- Structural Differences: Incorporates a thiazolidinedione ring instead of quinazolinone.
- Functional Implications: Thiazolidinediones are associated with antidiabetic activity, suggesting divergent therapeutic applications compared to nitrobenzyl-quinazolinone derivatives .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Features
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to ’s pyrrolidinyl-containing analogue, which has basic nitrogen atoms to enhance solubility .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C27H24N4O7
- Molecular Weight : 516.50 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It may affect pathways such as the PI3K/Akt and MAPK pathways, which are critical in cell survival and growth.
- Antioxidant Properties : The presence of the benzodioxole moiety contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
Biological Activity Data
Case Study 1: Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 10 µM for HeLa cells, suggesting potent anti-cancer properties.
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated that it significantly reduced DPPH radical levels by 70% at a concentration of 20 µM, outperforming standard antioxidants such as ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
